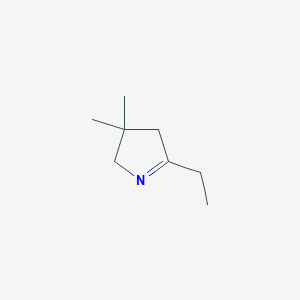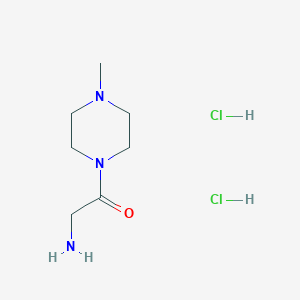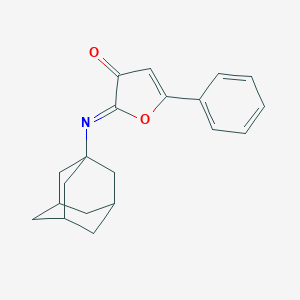
2-(1-Adamantylimino)-5-phenylfuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantylimino)-5-phenylfuran-3-one, also known as APFO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a furan derivative that contains an adamantyl group and a phenyl group. APFO has been shown to exhibit interesting biological properties, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 2-(1-Adamantylimino)-5-phenylfuran-3-one is not fully understood, but studies have suggested that it may act by disrupting the cell membrane of cancer cells. This disruption leads to the death of cancer cells, making 2-(1-Adamantylimino)-5-phenylfuran-3-one a promising candidate for the development of new cancer treatments.
Biochemical And Physiological Effects
Studies have shown that 2-(1-Adamantylimino)-5-phenylfuran-3-one exhibits significant biochemical and physiological effects. For example, 2-(1-Adamantylimino)-5-phenylfuran-3-one has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 2-(1-Adamantylimino)-5-phenylfuran-3-one has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(1-Adamantylimino)-5-phenylfuran-3-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-(1-Adamantylimino)-5-phenylfuran-3-one exhibits significant biological activity, making it a promising candidate for further investigation. However, one of the limitations of using 2-(1-Adamantylimino)-5-phenylfuran-3-one in lab experiments is that it can be toxic to cells at high concentrations, which could limit its potential applications.
Future Directions
There are many potential future directions for research on 2-(1-Adamantylimino)-5-phenylfuran-3-one. One area of research could be the development of new cancer treatments based on 2-(1-Adamantylimino)-5-phenylfuran-3-one. Another area of research could be the investigation of the mechanism of action of 2-(1-Adamantylimino)-5-phenylfuran-3-one, which could lead to a better understanding of its biological activity. Additionally, research could be conducted to investigate the potential applications of 2-(1-Adamantylimino)-5-phenylfuran-3-one in the treatment of other diseases, such as inflammatory diseases and infections.
Conclusion:
In conclusion, 2-(1-Adamantylimino)-5-phenylfuran-3-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. 2-(1-Adamantylimino)-5-phenylfuran-3-one exhibits significant biological activity, making it a promising candidate for further investigation. While there are some limitations to using 2-(1-Adamantylimino)-5-phenylfuran-3-one in lab experiments, there are many potential future directions for research on this compound. Overall, 2-(1-Adamantylimino)-5-phenylfuran-3-one is a promising candidate for the development of new cancer treatments and the investigation of its biological activity.
Synthesis Methods
The synthesis of 2-(1-Adamantylimino)-5-phenylfuran-3-one is a multi-step process that involves the reaction of several chemical compounds. One of the most common methods for synthesizing 2-(1-Adamantylimino)-5-phenylfuran-3-one is through the reaction of 2-furoyl chloride with adamantylamine and phenylhydrazine. This reaction yields 2-(1-Adamantylimino)-5-phenylfuran-3-one as a yellow solid, which can be purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
2-(1-Adamantylimino)-5-phenylfuran-3-one has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research for 2-(1-Adamantylimino)-5-phenylfuran-3-one is in the field of medicinal chemistry. Studies have shown that 2-(1-Adamantylimino)-5-phenylfuran-3-one exhibits significant anticancer activity, making it a potential candidate for the development of new cancer treatments. 2-(1-Adamantylimino)-5-phenylfuran-3-one has also been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
properties
CAS RN |
126681-73-0 |
|---|---|
Product Name |
2-(1-Adamantylimino)-5-phenylfuran-3-one |
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(1-adamantylimino)-5-phenylfuran-3-one |
InChI |
InChI=1S/C20H21NO2/c22-17-9-18(16-4-2-1-3-5-16)23-19(17)21-20-10-13-6-14(11-20)8-15(7-13)12-20/h1-5,9,13-15H,6-8,10-12H2 |
InChI Key |
VBBFXPFWUSLLNF-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N=C4C(=O)C=C(O4)C5=CC=CC=C5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C4C(=O)C=C(O4)C5=CC=CC=C5 |
synonyms |
5-Phenyl-2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylimino)-3(2H)-furanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






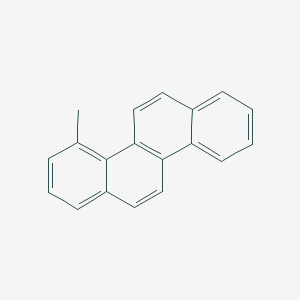
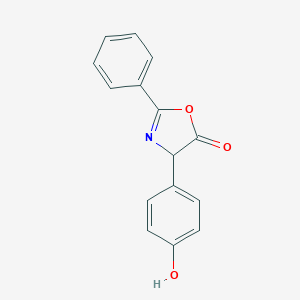
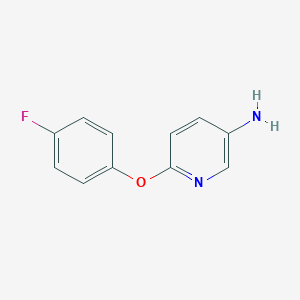

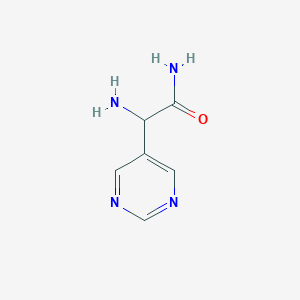
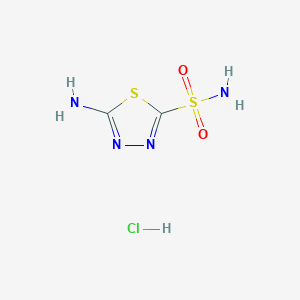
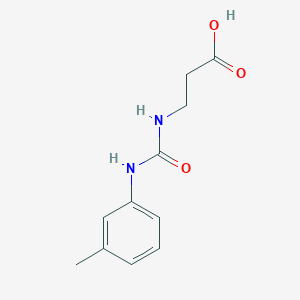
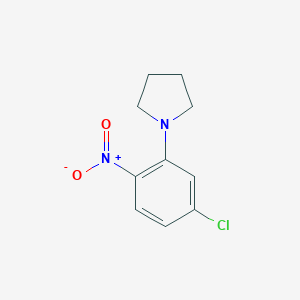
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)
